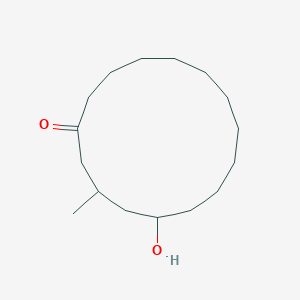
5-Hydroxy-3-methylcyclopentadecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3-methylcyclopentadecan-1-one is an organic compound with the molecular formula C16H30O2 It is a derivative of cyclopentadecanone, featuring a hydroxyl group and a methyl group on the cyclopentadecanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylcyclopentadecan-1-one typically involves the hydroxylation of 3-methylcyclopentadecanone. One common method is the oxidation of 3-methylcyclopentadecanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, catalytic methods using metal catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process.
化学反应分析
Types of Reactions
5-Hydroxy-3-methylcyclopentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-methylcyclopentadecan-1-one or 5-carboxy-3-methylcyclopentadecan-1-one.
Reduction: Formation of 5-hydroxy-3-methylcyclopentadecanol or 3-methylcyclopentadecan-1-ol.
Substitution: Formation of 5-chloro-3-methylcyclopentadecan-1-one or 5-amino-3-methylcyclopentadecan-1-one.
科学研究应用
5-Hydroxy-3-methylcyclopentadecan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 5-Hydroxy-3-methylcyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
相似化合物的比较
Similar Compounds
3-Methylcyclopentadecanone: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
5-Oxo-3-methylcyclopentadecan-1-one: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
5-Chloro-3-methylcyclopentadecan-1-one: A halogenated derivative with different chemical and biological properties.
Uniqueness
5-Hydroxy-3-methylcyclopentadecan-1-one is unique due to the presence of both a hydroxyl group and a methyl group on the cyclopentadecanone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
85037-96-3 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
5-hydroxy-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14-15,17H,2-13H2,1H3 |
InChI 键 |
VUYVUEGDOCUYLP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCCCCCCCCCC(=O)C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



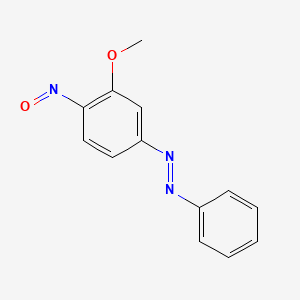
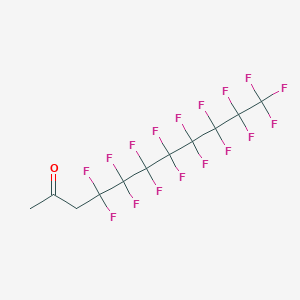
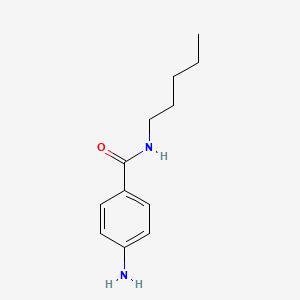
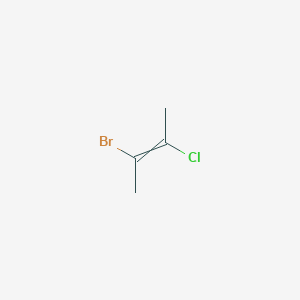
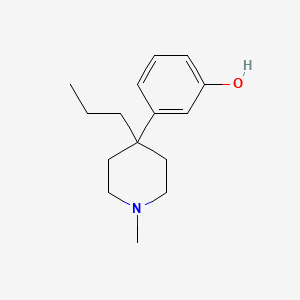
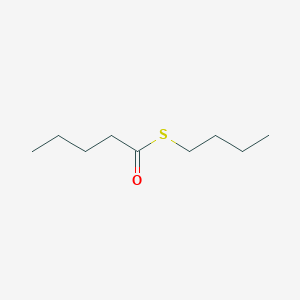
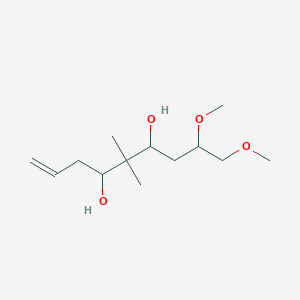
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
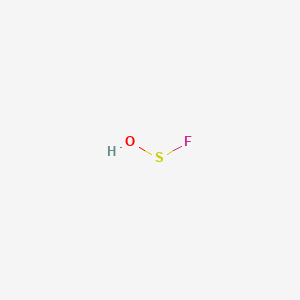
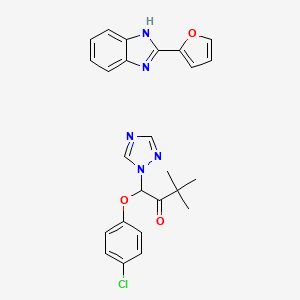
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
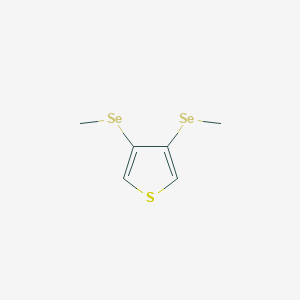
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
